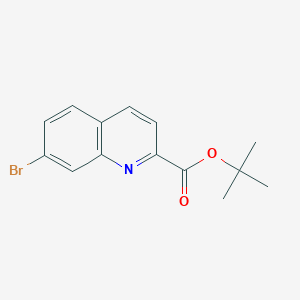

Tert-butyl 7-bromoquinoline-2-carboxylate

CAS No.:

Cat. No.: VC16439173

Molecular Formula: C14H14BrNO2

Molecular Weight: 308.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14BrNO2 |

|---|---|

| Molecular Weight | 308.17 g/mol |

| IUPAC Name | tert-butyl 7-bromoquinoline-2-carboxylate |

| Standard InChI | InChI=1S/C14H14BrNO2/c1-14(2,3)18-13(17)11-7-5-9-4-6-10(15)8-12(9)16-11/h4-8H,1-3H3 |

| Standard InChI Key | FZAGFQGLHLGLPK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)C1=NC2=C(C=CC(=C2)Br)C=C1 |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The core structure of tert-butyl 7-bromoquinoline-2-carboxylate consists of a quinoline ring system substituted with a bromine atom at the 7-position and a tert-butoxycarbonyl (Boc) group at the 2-position. Key structural analogs include:

The Boc group enhances steric protection of the amine functionality, while the bromine atom facilitates cross-coupling reactions in drug discovery .

Spectroscopic Data

While direct NMR data for tert-butyl 7-bromoquinoline-2-carboxylate are unavailable, related compounds exhibit characteristic signals:

-

¹H NMR: Aromatic protons in the quinoline ring appear between δ 7.5–8.5 ppm, with tert-butyl groups resonating as singlets near δ 1.4 ppm .

-

¹³C NMR: The carbonyl carbon of the Boc group typically resonates at ~165 ppm, while the quaternary carbons of the tert-butyl group appear at ~28 ppm .

Synthetic Methodologies

Domino Synthesis from Arylmethyl Azides

A general protocol for synthesizing quinoline-3-carboxylates involves a domino reaction between arylmethyl azides and ethyl 3-ethoxyacrylate under acidic conditions :

-

Azide Preparation: Benzyl alcohols are converted to benzylic azides via treatment with PBr₃ followed by NaN₃ in DMSO.

-

Cyclization: The azide reacts with ethyl 3-ethoxyacrylate in toluene with triflic acid (TfOH) catalysis, forming the quinoline core.

-

Oxidation: Subsequent oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the aromatic quinoline system .

For brominated derivatives, bromine can be introduced via electrophilic substitution or through pre-brominated starting materials.

Eco-Efficient Routes from Furfural

Recent advances utilize furfural—a biomass-derived platform chemical—to synthesize quinoline-2-carboxylic acids. In a iodine-catalyzed process, furfural condenses with amino acids to form quinaldic acid derivatives, which can be esterified with tert-butanol to yield the target compound .

Functional Applications

Pharmaceutical Intermediates

Brominated quinolines are pivotal in constructing kinase inhibitors and antimicrobial agents. The Boc group enables selective deprotection during multi-step syntheses, while the bromine atom participates in Suzuki-Miyaura cross-couplings to introduce aryl or heteroaryl moieties . For instance, analogs of this compound have been used to develop:

-

Anti-inflammatory agents: Bromoquinolines modulate COX-2 and TNF-α pathways .

-

Anticancer drugs: The quinoline scaffold inhibits topoisomerase II and tubulin polymerization .

Materials Science

In polymer chemistry, tert-butyl esters serve as thermally labile protecting groups. Copolymerization with styrene or acrylates yields materials with tunable degradation profiles, applicable in controlled-release drug delivery systems .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to the hydrophobic tert-butyl group .

-

Stability: Stable under inert atmospheres but susceptible to acid-catalyzed hydrolysis of the ester group .

Thermal Behavior

Differential scanning calorimetry (DSC) of analogous compounds shows melting points between 120–150°C, with decomposition onset above 200°C .

Industrial and Regulatory Considerations

Scale-Up Challenges

Key issues include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume